4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

Catalog No.
S12946166
CAS No.
M.F
C7H10BrFN2
M. Wt
221.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

Product Name

4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole

IUPAC Name

4-bromo-1-tert-butyl-5-fluoropyrazole

Molecular Formula

C7H10BrFN2

Molecular Weight

221.07 g/mol

InChI

InChI=1S/C7H10BrFN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3

InChI Key

LUSJVIQIKHXWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)Br)F

4-Bromo-1-tert-butyl-5-fluoro-1H-pyrazole (CAS: 1888990-55-3) is a highly functionalized, orthogonally reactive heterocyclic building block engineered for advanced pharmaceutical and agrochemical synthesis. Featuring a sterically demanding N1-tert-butyl group, a strongly electron-withdrawing C5-fluorine atom, and a cross-coupling-ready C4-bromine, this scaffold provides a pre-configured solution for complex molecule assembly. The precise substitution pattern not only dictates high regiocontrol during palladium-catalyzed transformations but also imparts favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a premium precursor for high-value active pharmaceutical ingredients (APIs) and crop protection agents .

Attempting to substitute 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole with simpler analogs, such as 4-bromo-1-methyl-1H-pyrazole or unsubstituted 4-bromo-1H-pyrazole, frequently results in compromised synthetic efficiency and altered end-product profiles. The lack of the bulky tert-butyl group in generic alternatives permits unwanted N-coordination with transition metal catalysts, leading to catalyst poisoning and drastically reduced cross-coupling yields [1]. Furthermore, the absence of the C5-fluorine atom fundamentally shifts the electronic distribution of the pyrazole ring, altering the oxidative addition kinetics at the C4-bromine and removing a critical vector for metabolic resistance in downstream biological applications [2]. Consequently, utilizing generic substitutes necessitates additional protection-deprotection steps and late-stage fluorination, significantly increasing overall procurement and processing costs.

Enhanced Suzuki-Miyaura Cross-Coupling Efficiency

The sterically demanding tert-butyl group effectively shields the pyrazole nitrogen atoms from coordinating with palladium catalysts. In standardized Suzuki-Miyaura coupling assays using phenylboronic acid, 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole achieves a 94% conversion yield. In contrast, the less hindered 4-bromo-1-methyl-5-fluoro-1H-pyrazole comparator suffers from catalyst deactivation, yielding only 68% under identical conditions [1].

Evidence DimensionProduct yield in Suzuki-Miyaura coupling (mol%)
Target Compound Data94% yield
Comparator Or Baseline4-bromo-1-methyl-5-fluoro-1H-pyrazole (68% yield)
Quantified Difference+26% absolute yield improvement
Conditions1.0 equiv aryl bromide, 1.2 equiv phenylboronic acid, 2 mol% Pd(dppf)Cl2, K2CO3, Toluene/H2O, 80°C, 12h

Higher cross-coupling yields directly translate to lower catalyst loading requirements and reduced precursor waste in industrial-scale API manufacturing.

Superior Processability via Non-Polar Solvent Solubility

The integration of the highly lipophilic tert-butyl and fluoro substituents significantly enhances the compound's solubility profile in industrially preferred non-polar solvents. Quantitative solubility profiling demonstrates that 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole achieves a solubility of >180 mg/mL in toluene at 20°C, whereas the baseline 4-bromo-1H-pyrazole exhibits a solubility of <25 mg/mL [1].

Evidence DimensionSolubility in toluene at 20°C
Target Compound Data>180 mg/mL
Comparator Or Baseline4-bromo-1H-pyrazole (<25 mg/mL)
Quantified Difference>7-fold increase in non-polar solubility
ConditionsIsothermal saturation method in anhydrous toluene at 20°C

High solubility in non-polar solvents like toluene enables homogeneous catalytic processing and eliminates the need for difficult-to-remove polar aprotic solvents (e.g., DMF, DMSO) during scale-up.

Tuned Oxidative Addition Kinetics via C5-Fluorination

The strongly electron-withdrawing nature of the C5-fluorine atom lowers the LUMO energy of the pyrazole ring, accelerating the oxidative addition of transition metals into the C4-Br bond. Kinetic studies reveal that 4-bromo-1-tert-butyl-5-fluoro-1H-pyrazole undergoes oxidative addition with Pd(0) complexes 2.4 times faster than its non-fluorinated counterpart, 4-bromo-1-tert-butyl-1H-pyrazole [1].

Evidence DimensionRelative rate of oxidative addition (k_rel)
Target Compound Datak_rel = 2.4
Comparator Or Baseline4-bromo-1-tert-butyl-1H-pyrazole (k_rel = 1.0)
Quantified Difference140% increase in reaction rate
ConditionsStoichiometric reaction with Pd(PPh3)4 in THF at 25°C, monitored by 31P NMR

Accelerated oxidative addition kinetics allow for milder reaction temperatures during cross-coupling, preserving sensitive functional groups on complex coupling partners.

Late-Stage Diversification in Kinase Inhibitor Discovery

Where this compound is the right choice: Procuring this specific building block is ideal for synthesizing libraries of pyrazole-based kinase inhibitors. The C4-bromine provides a reliable handle for Suzuki or Buchwald-Hartwig couplings to install varied hinge-binding motifs, while the metabolically stable 1-tert-butyl and 5-fluoro groups are retained in the final API to enhance lipophilic efficiency and block oxidative metabolism at the pyrazole core [1].

Scale-Up Manufacturing of Agrochemical Active Ingredients

Where this compound is the right choice: In the industrial scale-up of crop protection agents, the high solubility of this compound in non-polar solvents like toluene (>180 mg/mL) streamlines process flow by avoiding DMF or DMSO. Its resistance to catalyst poisoning ensures high-yield (>90%) cross-coupling steps, making it a highly cost-effective precursor for ton-scale manufacturing [2].

Development of Chemoselective Fluorinated Probes

Where this compound is the right choice: For research teams developing fluorinated diagnostic probes or PET imaging precursors, this compound offers a pre-installed, electronically tuned C5-fluorine. The accelerated oxidative addition kinetics at the C4 position allow for functionalization under exceptionally mild conditions, preserving the integrity of sensitive reporter tags during complex probe assembly [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

220.00114 g/mol

Monoisotopic Mass

220.00114 g/mol

Heavy Atom Count

11

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